molecular formula C₂₀H₂₅N₅O₄S B1662711 SR121566A CAS No. 180144-61-0

SR121566A

Cat. No.: B1662711
CAS No.: 180144-61-0
M. Wt: 431.5 g/mol
InChI Key: LYIQNVKSTSEEEG-UHFFFAOYSA-N
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Description

SR121566A is a complex organic compound with the molecular formula C₂₀H₂₅N₅O₄S and a molecular weight of 431.5 g/mol. This compound is known for its role as a novel non-peptide Glycoprotein IIb/IIIa antagonist, which can inhibit ADP-, arachidonic acid-, and collagen-induced platelet aggregation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR121566A involves multiple steps, starting from the appropriate thiazole and piperidine derivatives. The reaction conditions typically include:

    Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor to form the thiazole ring.

    Attachment of the Piperidine Moiety: The piperidine derivative is then attached to the thiazole ring through a nucleophilic substitution reaction.

    Introduction of the Carbamimidoyl Group: The carbamimidoyl group is introduced via a reaction with an appropriate reagent, such as cyanamide.

    Final Coupling: The final step involves coupling the intermediate with propanoic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

SR121566A can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamimidoyl group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

SR121566A has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its role in inhibiting platelet aggregation, making it a potential candidate for anti-thrombotic therapies.

    Medicine: Investigated for its potential use in treating cardiovascular diseases due to its ability to inhibit platelet aggregation.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of SR121566A involves its interaction with the Glycoprotein IIb/IIIa receptor on platelets. By binding to this receptor, the compound inhibits the binding of fibrinogen and other ligands, thereby preventing platelet aggregation and thrombus formation.

Comparison with Similar Compounds

Similar Compounds

    Eptifibatide: Another Glycoprotein IIb/IIIa antagonist used in clinical settings.

    Tirofiban: A non-peptide antagonist of the Glycoprotein IIb/IIIa receptor.

    Abciximab: A monoclonal antibody that inhibits Glycoprotein IIb/IIIa.

Uniqueness

SR121566A is unique due to its specific chemical structure, which allows for high affinity binding to the Glycoprotein IIb/IIIa receptor. This specificity and potency make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[4-(4-carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c21-19(22)14-3-1-13(2-4-14)16-12-30-20(23-16)25(10-7-17(26)27)15-5-8-24(9-6-15)11-18(28)29/h1-4,12,15H,5-11H2,(H3,21,22)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIQNVKSTSEEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)C(=N)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180144-61-0
Record name SR 121566A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180144610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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